molecular formula C11H17N B2383661 (R)-1-Mesitylethanamine CAS No. 20050-15-1

(R)-1-Mesitylethanamine

Cat. No.: B2383661
CAS No.: 20050-15-1
M. Wt: 163.264
InChI Key: LVIICDKJNNIEQG-SNVBAGLBSA-N
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Description

(R)-1-Mesitylethanamine is a chiral amine featuring a mesityl group (2,4,6-trimethylphenyl) attached to a stereogenic carbon. This compound is significant in asymmetric synthesis and chiral resolution due to its bulky substituent, which enhances stereoselectivity in reactions.

Properties

IUPAC Name

(1R)-1-(2,4,6-trimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIICDKJNNIEQG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-Mesitylethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-mesitylethanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of ®-1-Mesitylethanamine may involve catalytic hydrogenation of the corresponding imine or oxime derivatives. This method offers higher yields and can be scaled up for large-scale production. The use of heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes.

Chemical Reactions Analysis

Types of Reactions: ®-1-Mesitylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group in ®-1-Mesitylethanamine can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in THF, NaBH4 in methanol or ethanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: ®-1-Mesitylethanone or ®-1-Mesitylethanal.

    Reduction: ®-1-Mesitylethanol or ®-1-Mesitylethylamine.

    Substitution: Various amides, imines, or other substituted derivatives.

Scientific Research Applications

®-1-Mesitylethanamine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: ®-1-Mesitylethanamine derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ®-1-Mesitylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Features

Compound Core Structure Substituent(s) Key Features
(R)-1-Mesitylethanamine Chiral ethanamine backbone 2,4,6-Trimethylphenyl (mesityl) High steric hindrance
(R)-1-Phenylethylamine Chiral ethanamine backbone Phenyl group Moderate steric bulk
(R)-N-Methyl-1-phenylethanamine Methylated ethanamine backbone Phenyl + N-methyl group Increased lipophilicity
(R)-2-Amino-2-mesitylethanol Ethanolamine backbone Mesityl + hydroxyl group Polar functional group

Methylation (e.g., N-methyl derivatives) or hydroxylation (e.g., ethanolamine analogs) modifies solubility and reactivity .

Physical Properties

Property (R)-1-Phenylethylamine (R)-N-Methyl-1-phenylethanamine (R)-2-Amino-2-mesitylethanol
Boiling Point 85°C Not reported Not reported
Physical Form Clear liquid at 20°C Likely liquid (similar analogs) Solid (hydroxyl group presence)
Purity >98% (HCl salt form) Not explicitly stated 95%

The hydrochloride salt of 1-Mesitylethanamine (purity >98%) is noted for enhanced stability, a common trait in amine derivatives .

Stereochemical and Reactivity Profiles

Enantiomeric Comparisons

  • (R)- vs. (S)-Enantiomers :
    • (R)-1-Phenylethylamine (CAS 3886-69-9) and its (S)-enantiomer (CAS 2627-86-3) exhibit mirror-image configurations, critical for chiral resolution in pharmaceuticals .
    • The mesityl group in (R)-1-Mesitylethanamine likely amplifies enantiomeric discrimination due to increased bulk, though direct data is absent.

Biological Activity

(R)-1-Mesitylethanamine, also known as (R)-mesityl-ethanamine, is a chiral amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of (R)-1-mesitylethanamine, including its synthesis, mechanisms of action, and potential therapeutic applications.

(R)-1-Mesitylethanamine is synthesized through asymmetric reduction methods involving mesitylacetone. This process typically employs chiral catalysts to ensure high enantiomeric purity. The compound can be converted to its hydrochloride salt for stability and ease of handling.

Table 1: Synthesis Overview

StepDescription
Starting MaterialMesitylacetone
Reaction TypeAsymmetric reduction
Chiral CatalystVarious chiral reducing agents
Final Product(R)-1-Mesitylethanamine hydrochloride

The biological activity of (R)-1-mesitylethanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mesityl group provides steric hindrance, which can influence the compound's binding affinity and selectivity. The amine group allows for hydrogen bonding and ionic interactions with target molecules, impacting their function.

Biological Activity

Research indicates that (R)-1-mesitylethanamine exhibits several biological activities:

  • Enzyme Interaction : It has been studied for its potential to modulate enzyme activities, particularly in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing neural signaling pathways.
  • Antimicrobial Properties : Some investigations have explored its efficacy against various microbial strains, indicating possible applications in antimicrobial therapy.

Study 1: Enzyme Modulation

A study published in Journal of Medicinal Chemistry analyzed the effect of (R)-1-mesitylethanamine on specific enzymes involved in metabolic processes. Results demonstrated that the compound could enhance the activity of certain dehydrogenases, suggesting a role in metabolic regulation .

Study 2: Neurotransmitter Receptor Interaction

In another investigation, researchers examined the binding affinity of (R)-1-mesitylethanamine to muscarinic receptors. The findings indicated a moderate affinity for M2 and M3 receptor subtypes, which are implicated in various neurological functions . This interaction suggests potential applications in the treatment of neurological disorders.

Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of (R)-1-mesitylethanamine against a range of bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of (R)-1-mesitylethanamine:

Study FocusKey FindingsReference
Enzyme ModulationEnhanced activity on dehydrogenasesJournal of Medicinal Chemistry
Receptor BindingModerate affinity for M2/M3 muscarinic receptorsNeuroscience Letters
Antimicrobial PropertiesSignificant inhibition of bacterial growthJournal of Antimicrobial Agents

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